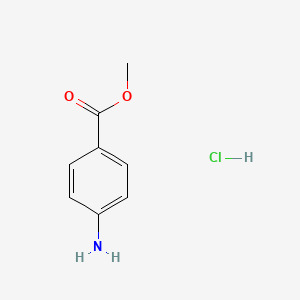

Methyl 4-aminobenzoate hydrochloride

Vue d'ensemble

Description

Methyl 4-aminobenzoate hydrochloride is an organic compound with the molecular formula C8H9NO2·HCl. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is protonated with hydrochloric acid. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-aminobenzoate hydrochloride can be synthesized through the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting methyl 4-aminobenzoate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process includes the esterification of 4-aminobenzoic acid with methanol, followed by purification and conversion to the hydrochloride salt. The use of continuous reactors and efficient separation techniques ensures high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitro compounds.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Quinones or nitro derivatives.

Reduction: Amines or other reduced forms.

Substitution: Halogenated benzoates or other substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibiotic Development

Methyl 4-aminobenzoate hydrochloride serves as a crucial intermediate in the synthesis of various antibiotics, particularly those based on quinoline and indole structures. Its ability to undergo further chemical transformations makes it valuable for developing new pharmaceutical agents. For instance, it can be reacted with cyclohexenylchlorobenzene in Buchwald C–N coupling reactions, facilitating the creation of complex antibiotic molecules .

Active Pharmaceutical Ingredients

This compound is also pivotal in synthesizing active pharmaceutical ingredients (APIs). The methyl ester form allows for mild hydrolysis conditions, which are beneficial when releasing the acid function necessary for subsequent reactions in drug synthesis . This property enhances its utility in pharmaceutical formulations that require precise control over chemical reactivity.

Analytical Chemistry

Spectroanalytical Studies

this compound has been utilized in spectroanalytical studies to prepare azo compounds through reactions with various reagents, such as pyridoxine hydrochloride. These studies help in understanding the compound's behavior under different chemical environments and its potential interactions with other substances .

Quantitative Analysis

The compound's presence can be quantitatively analyzed using high-performance liquid chromatography (HPLC), which is essential for quality control in pharmaceutical manufacturing. The ability to determine its concentration accurately ensures compliance with safety and efficacy standards .

Organic Synthesis

Intermediates for Further Synthesis

this compound acts as an intermediate in several organic synthesis pathways. It can be transformed into other functionalized derivatives, expanding its applicability in synthetic organic chemistry. For example, it can be used to synthesize methyl 4-amino-3,5-dichlorobenzoate through chlorination processes, which can lead to further derivatization for specialized applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Used as an intermediate for antibiotics and active pharmaceutical ingredients |

| Analytical Chemistry | Utilized in spectroanalytical studies and quantitative analysis via HPLC |

| Organic Synthesis | Acts as an intermediate for synthesizing various derivatives and functionalized compounds |

| Safety Considerations | Classified as a skin and eye irritant; requires proper PPE during handling |

Mécanisme D'action

The mechanism of action of methyl 4-aminobenzoate hydrochloride involves its interaction with biological molecules. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors and ion channels, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Methyl 4-aminobenzoate: The non-hydrochloride form, used in similar applications but with different solubility and stability properties.

Ethyl 4-aminobenzoate: An ester derivative with a longer alkyl chain, used in organic synthesis and as a local anesthetic.

4-Aminobenzoic acid: The parent compound, used in the synthesis of various derivatives and as a vitamin precursor in some organisms.

Uniqueness: Methyl 4-aminobenzoate hydrochloride is unique due to its enhanced solubility in water and stability compared to its non-hydrochloride form. This makes it particularly useful in aqueous reactions and formulations .

Activité Biologique

Methyl 4-aminobenzoate hydrochloride, also known as methyl p-aminobenzoate hydrochloride, is a compound widely studied for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is an ester derived from 4-aminobenzoic acid (PABA) and methanol. The synthesis typically involves the esterification of PABA with methanol in the presence of hydrochloric acid, leading to the formation of the methyl ester and subsequent precipitation of the hydrochloride salt. This process has been optimized to achieve high yields while minimizing by-products .

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | Esterification of 4-aminobenzoic acid with methanol. |

| 2 | Addition of hydrochloric acid to form this compound. |

| 3 | Isolation and purification of the product through crystallization or chromatography. |

Biological Activity

This compound exhibits various biological activities that make it relevant in pharmaceutical applications.

1. Local Anesthetic Properties

One of the most notable activities of this compound is its local anesthetic effect. It has been shown to inhibit nerve conduction, similar to other local anesthetics such as tetracaine and pramocaine. Studies have demonstrated that this compound can provide effective surface anesthesia with a rapid onset and prolonged duration .

2. Antioxidant Activity

Research indicates that derivatives of PABA, including methyl 4-aminobenzoate, possess antioxidant properties. These compounds can scavenge free radicals, which are implicated in various pathological conditions . The antioxidant activity is crucial for protecting cells from oxidative stress and may contribute to the therapeutic effects observed in some clinical settings.

3. Antimicrobial Effects

Methyl 4-aminobenzoate has been investigated for its antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections or as a preservative in pharmaceutical formulations . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Case Study 1: Local Anesthetic Efficacy

A study evaluated the anesthetic efficacy of this compound compared to standard agents like tetracaine. The results indicated that while it provided effective anesthesia, its potency was slightly lower than that of tetracaine but with a favorable safety profile .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that methyl 4-aminobenzoate exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent. This activity supports its use in formulations aimed at reducing oxidative damage .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

Propriétés

IUPAC Name |

methyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLFQRYMOHDCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

619-45-4 (Parent) | |

| Record name | Methyl 4-aminobenzoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9069841 | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63450-84-0 | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-aminobenzoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-aminobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.